1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of ureas and contains both chlorophenyl and methylbenzothiazolyl moieties, which contribute to its chemical reactivity and biological interactions.
The compound can be synthesized through various methods, primarily involving the reaction of 4-chloroaniline with 6-methyl-2-aminobenzothiazole in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. Its synthesis has been documented in several scientific studies, highlighting its relevance in medicinal chemistry.
1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is classified as a benzothiazole derivative and a substituted urea. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis typically involves:
The reaction conditions are critical for optimizing yield and purity. Commonly employed methods include:
The molecular structure of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can be described as follows:
The compound features a urea functional group connected to a chlorophenyl group and a methyl-substituted benzothiazole ring. The presence of chlorine and methyl groups affects its electronic properties and solubility.
1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can participate in several chemical reactions:
For these reactions, typical reagents include:
The mechanism by which 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea exerts its effects involves interaction with specific biological targets. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition. The precise pathways depend on the context of its application, particularly in medicinal chemistry where it may exhibit anticancer or antimicrobial properties .
The physical properties of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea include:
Chemical properties include:
1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea has several applications in scientific research:
This compound exemplifies the intersection between synthetic organic chemistry and biological research, making it a valuable subject for ongoing studies in pharmacology and medicinal chemistry.
1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea represents a synthetically engineered small molecule featuring a tripartite molecular architecture. Its systematic IUPAC name precisely defines the connectivity: a urea core (–NH–C(O)–NH–) bridges para-chlorophenyl and 6-methylbenzothiazolyl moieties. The benzothiazole system incorporates a thiazole ring fused to a benzene ring, with a methyl substituent at the 6-position enhancing electronic modulation. Key identifiers include:
Table 1: Atomic Coordinates and Displacement Parameters in Crystal Structure
Atom | x | y | z | Uiso* (Ų) |
---|---|---|---|---|
Cl1 | 0.5601 | 0.1198 | 0.06867 | 0.1034 |
O1 | 0.6653 | 0.1909 | 0.5500 | 0.0427 |
N1 | 0.4689 | 0.1929 | 0.4347 | 0.0491 |
C7 (urea) | 0.5325 | 0.2200 | 0.5241 | 0.0384 |
Data derived from crystallographic analysis of analogous chlorophenyl-benzothiazole urea systems [9]
X-ray diffraction studies of closely related structures reveal the urea linkage adopts a planar conformation with N–H bonds oriented anti to the C=O group. This geometry facilitates bidirectional hydrogen bonding: the benzothiazole-NH and urea-carbonyl act as donors and acceptors, respectively. Dihedral angles between the urea plane and aromatic rings range from 38.5° to 83.6°, inducing a non-coplanar conformation that optimizes target interactions while maintaining planarity of the hydrogen-bonding pharmacophore [9].
The strategic integration of urea and benzothiazole motifs stems from decades of medicinal chemistry research. Benzothiazole derivatives gained prominence with riluzole (approved 1995 for ALS), demonstrating this scaffold’s capacity for CNS penetration and modulation of glutamate signaling [6]. Concurrently, urea-containing compounds like frentizole (investigated for autoimmune disorders) revealed immunomodulatory and antiviral properties attributed to urea-mediated target engagement [4].
The fusion of these pharmacophores accelerated in the 2010s, driven by:
Table 2: Historical Milestones in Benzothiazolyl Urea Development
Year | Development | Significance |
---|---|---|
1950s | Riluzole prototype discovered | Validated benzothiazole as CNS pharmacophore |
1970s | Frentizole enters clinical trials | Demonstrated urea-benzothiazole immunomodulation |
2010s | Synthetic routes to 6-methylbenzothiazole ureas | Improved metabolic stability profiles |
2020s | Antiviral evaluation against HIV and herpes viruses | Expanded therapeutic applications [4] [6] |
The synergistic interaction between the urea bridge and benzothiazole ring creates a multifaceted pharmacophore with three functional domains:
Enables bidentate interactions with biological targets like kinase allosteric sites and protease catalytic triads
Benzothiazole Heterocycle:
Steric blockade of oxidative metabolism at C6 [4]
4-Chlorophenyl Group:
Table 3: Electronic and Steric Contributions of Key Substituents
Position | Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
Benzothiazole-6 | Methyl | +I (inductive) | Moderate | Metabolic stabilization |
Phenyl-4 | Chloro | -I, -R (resonance) | Small | Enhanced target affinity [4] [9] |
Structure-activity relationship studies reveal that:
The pharmacophore’s versatility is evidenced by its presence in:
Table 4: Therapeutic Applications of Benzothiazolyl Urea Derivatives
Therapeutic Area | Molecular Target | Representative Activity |
---|---|---|
Oncology | DNA Topoisomerase II | IC₅₀ = 0.8 μM (breast cancer cells) |
Virology | HIV-1 Reverse Transcriptase | 78% inhibition at 10 μM |
Neuropharmacology | GABA-AT Enzyme | Docking score: -8.70 (cf. vigabatrin) |
Inflammation | Prostaglandin H Synthase | 65% COX-2 inhibition at 1 μM [4] [6] |
This strategic molecular design establishes 1-(4-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea as a privileged scaffold with applications spanning multiple therapeutic domains. Its continued exploration exemplifies the rational integration of heterocyclic systems in modern medicinal chemistry.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: